![molecular formula C15H23N3O B7537950 (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537950.png)
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound has been used to create animal models of Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic system.
Mechanism of Action
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one is metabolized in the brain to its active form, MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to a loss of ATP production and ultimately cell death. This selective toxicity to dopaminergic neurons is thought to be due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one are well-studied and include a loss of dopaminergic neurons in the substantia nigra, a decrease in dopamine levels in the striatum, and the development of Parkinson's-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one has also been shown to cause oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one in lab experiments include its ability to selectively damage dopaminergic neurons and create animal models of Parkinson's disease. This has allowed researchers to study the mechanisms underlying the disorder and develop new treatments. However, there are also limitations to using (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, including its toxicity to humans and the fact that it does not accurately replicate all aspects of Parkinson's disease.
Future Directions
For research involving (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one include the development of new treatments for Parkinson's disease, the use of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one to study the mechanisms underlying other neurodegenerative disorders, and the exploration of alternative animal models of Parkinson's disease that more accurately replicate the disorder in humans. Additionally, researchers may investigate the potential use of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one as a tool for studying the role of dopamine in other physiological processes.
Synthesis Methods
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one can be synthesized using a multi-step process involving the reaction of 4-methylpiperidine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, which can be purified using chromatography techniques.
Scientific Research Applications
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one has been widely used in scientific research to create animal models of Parkinson's disease. The compound is able to selectively damage dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animals. This has allowed researchers to study the mechanisms underlying Parkinson's disease and develop new treatments for the disorder.
properties
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-7-9-18(10-8-11)15(19)6-5-14-12(2)16-17(4)13(14)3/h5-6,11H,7-10H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMCZVUKBWFOF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(N(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(N(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
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